molecular formula C9H12OS B1317112 4-(Propan-2-ylsulfanyl)phenol CAS No. 70551-46-1

4-(Propan-2-ylsulfanyl)phenol

Cat. No. B1317112
CAS RN: 70551-46-1
M. Wt: 168.26 g/mol
InChI Key: DVDGHEZGPNPQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-(Propan-2-ylsulfanyl)phenol is C9H12OS. The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .


Chemical Reactions Analysis

Phenols, including 4-(Propan-2-ylsulfanyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones and can also undergo etherification reactions .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or low melting solids . They have quite high boiling points . Phenol is slightly soluble in water because of hydrogen bonding . 4-(Propan-2-ylsulfanyl)phenol is soluble in organic solvents, such as ethanol, methanol, and chloroform, but insoluble in water.

Scientific Research Applications

Phenolic Acids and Their Biological Effects

  • Chlorogenic Acid (CGA) , a phenolic acid, exhibits a range of biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. CGA's ability to modulate lipid metabolism and glucose levels suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Bound Phenolics in Foods

  • The release and detection of bound phenolic compounds from food matrices through various processes, such as fermentation and enzymatic hydrolysis, are essential for enhancing the bioavailability and health benefits of phenolics in the diet (Acosta-Estrada et al., 2014).

Bioactive Phenolic Compounds

  • p-Coumaric Acid and its Conjugates demonstrate significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and effects against diabetes, obesity, hyperlipidemia, and gout. These findings underscore the importance of phenolic compounds in pharmaceutical and nutraceutical applications (Pei et al., 2016).

Bioinspired Phenolic Chemistries in Materials Science

  • Advances in the spatiotemporal control of bioinspired phenolic chemistries highlight the potential of these compounds in engineering advanced materials for applications in energy, catalysis, and biomedicine. This research illustrates the versatility and utility of phenolic chemistries in developing materials with precise structures and properties (Jia et al., 2021).

Environmental and Health Implications of Phenolic Compounds

  • Environmental Concentrations and Toxicology of Phenolic Compounds : Studies on 2,4,6-Tribromophenol, a brominated phenol, provide insights into the environmental occurrence, toxicokinetics, and toxicodynamics of phenolic compounds. Understanding these aspects is crucial for assessing the environmental and health impacts of phenolic compounds and their derivatives (Koch & Sures, 2018).

Safety And Hazards

Phenol is corrosive and poisonous . It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Phenol is an important intermediate for manufacturing chemical products in industry . In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .

properties

IUPAC Name

4-propan-2-ylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGHEZGPNPQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516689
Record name 4-[(Propan-2-yl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-ylsulfanyl)phenol

CAS RN

70551-46-1
Record name 4-[(Propan-2-yl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.